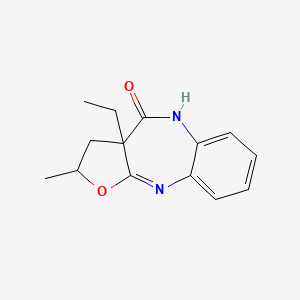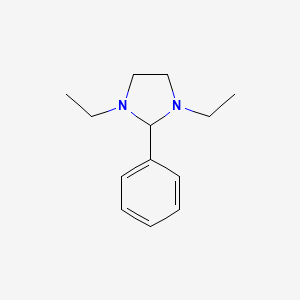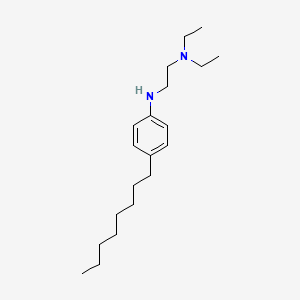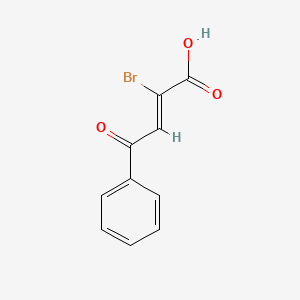
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a conjugated ketone and carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid typically involves the bromination of 4-oxo-4-phenylbut-2-enoic acid. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems at elevated temperatures.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the conjugated system play a crucial role in its reactivity and binding affinity. The compound may inhibit enzymatic activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-bromo-4-oxo-4-phenylbut-2-enoic acid: The geometric isomer with different spatial arrangement of substituents.
4-oxo-4-phenylbut-2-enoic acid: The non-brominated analog.
2-bromo-4-oxo-4-phenylbutanoic acid: The saturated analog without the double bond.
Uniqueness
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific geometric configuration (Z-isomer) and the presence of both bromine and a conjugated ketone-carboxylic acid system. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
75884-29-6 |
|---|---|
Formule moléculaire |
C10H7BrO3 |
Poids moléculaire |
255.06 g/mol |
Nom IUPAC |
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-6H,(H,13,14)/b8-6- |
Clé InChI |
QEBVLSYVLCYHMZ-VURMDHGXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



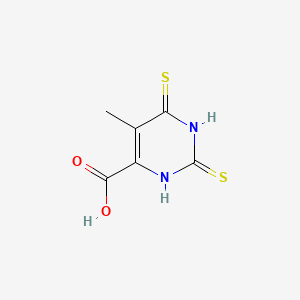


![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
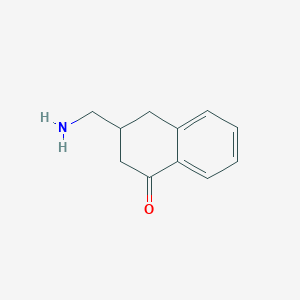

![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
